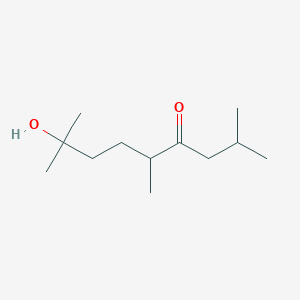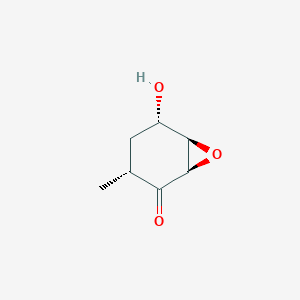
Dihydroepiepoformin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroepiepoformin is a natural product found in Geosmithia langdonii and Penicillium solitum with data available.
Aplicaciones Científicas De Investigación
Metformin in Cancer Prevention and Treatment
Metformin, primarily used for type 2 diabetes, has shown potential in cancer prevention and treatment. Studies highlight metformin's chemopreventive potential, indicating its role in reducing cancer incidence and mortality. Recent epidemiological evidence and clinical trials are exploring metformin's efficacy in this regard, suggesting it as a promising agent for cancer prevention, particularly in colorectal and prostate cancer (Heckman-Stoddard et al., 2017; Coyle et al., 2016).
Metformin and Polycystic Ovary Syndrome (PCOS)
Metformin has been used in treating PCOS, and its efficacy on various clinical, metabolic, and endocrine outcomes has been studied. The results indicate significant improvement in clinical outcomes related to PCOS, though the effects on metabolic and endocrine parameters showed high heterogeneity across different studies (Patel & Shah, 2017).
Metformin's Role in Managing Type 2 Diabetes Mellitus
Metformin's pharmacological properties make it a key player in managing non-insulin-dependent diabetes mellitus (NIDDM). It enhances insulin sensitivity in hepatic and peripheral tissues and shows potentially beneficial effects on serum lipid levels and fibrinolytic activity. Additionally, metformin's role in weight management and its potential in improving glycaemic control in NIDDM patients have been highlighted (Dunn & Peters, 1995).
Metformin's Impact on Adipokines and Metabolic Syndrome
Adipokines, secreted by adipose tissue, play a crucial role in energy metabolism, insulin sensitization, and inflammatory responses. Metformin has been studied for its effects on regulating adipokines in individuals with metabolic syndrome, showing its potential in ameliorating insulin resistance and reducing pro-inflammatory markers (Dludla et al., 2020).
Propiedades
Nombre del producto |
Dihydroepiepoformin |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
(1R,3R,5S,6R)-5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H10O3/c1-3-2-4(8)6-7(10-6)5(3)9/h3-4,6-8H,2H2,1H3/t3-,4+,6-,7+/m1/s1 |
Clave InChI |
PISNTDRJPKNUJM-LCZOEFHHSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C1=O)O2)O |
SMILES |
CC1CC(C2C(C1=O)O2)O |
SMILES canónico |
CC1CC(C2C(C1=O)O2)O |
Sinónimos |
5,6-epoxy-4-hydroxy-2-methylcyclohexanone dihydroepiepoformin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethyl-N'-[(8alpha)-1-ethyl-6-methylergolin-8-yl]sulfamide](/img/structure/B1244803.png)
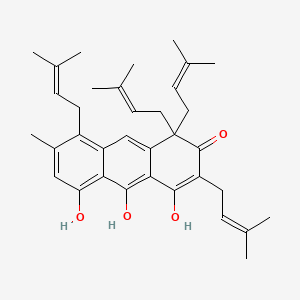
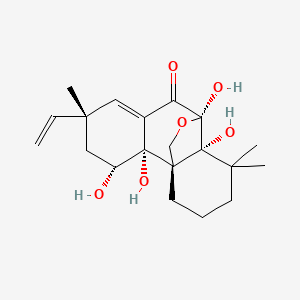


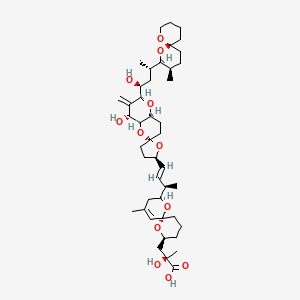
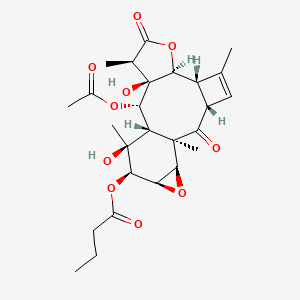
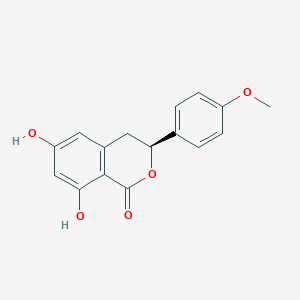
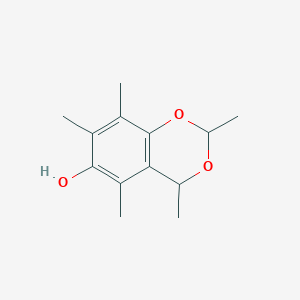
![(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione](/img/structure/B1244817.png)


